b-Isothipendyl Hydrochloride Salt b-Isothipendyl Hydrochloride Salt
Brand Name: Vulcanchem
CAS No.: 132962-42-6
VCID: VC8340611
InChI: InChI=1S/C16H19N3S.ClH/c1-12(11-18(2)3)19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
SMILES: CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl
Molecular Formula: C16H20ClN3S
Molecular Weight: 321.9 g/mol

b-Isothipendyl Hydrochloride Salt

CAS No.: 132962-42-6

Cat. No.: VC8340611

Molecular Formula: C16H20ClN3S

Molecular Weight: 321.9 g/mol

* For research use only. Not for human or veterinary use.

b-Isothipendyl Hydrochloride Salt - 132962-42-6

Specification

CAS No. 132962-42-6
Molecular Formula C16H20ClN3S
Molecular Weight 321.9 g/mol
IUPAC Name N,N-dimethyl-2-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C16H19N3S.ClH/c1-12(11-18(2)3)19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
Standard InChI Key HFJJAJGARYYPMV-UHFFFAOYSA-N
Isomeric SMILES CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl
SMILES CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl
Canonical SMILES CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

β-Isothipendyl Hydrochloride Salt (CAS: 132962-42-6) is a hydrochloride salt of a pyridobenzothiazine derivative with the systematic name N,N,ß-Trimethyl-10H-pyrido[3,2-b] benzothiazine-10-ethanamine Hydrochloride . Its molecular formula is C16H19N3SHCl\text{C}_{16}\text{H}_{19}\text{N}_3\text{S} \cdot \text{HCl}, yielding a molecular weight of 285.13 g/mol . The compound’s structure features a 10H-pyrido[3,2-b] benzothiazine core substituted with a 2-dimethylamino-1-methylethyl group, which contributes to its pharmacological activity .

Key Structural Features:

  • Core: Pyridobenzothiazine system (10H-pyrido[3,2-b] benzothiazine).

  • Substituent: 2-Dimethylamino-1-methylethyl group at the thiazine nitrogen.

  • Counterion: Hydrochloride salt for enhanced solubility and stability .

PropertyValueSource
CAS Number132962-42-6
Molecular FormulaC16H19N3SHCl\text{C}_{16}\text{H}_{19}\text{N}_3\text{S} \cdot \text{HCl}
Molecular Weight285.13 g/mol
Synonymsß-Isothipendyl HCl, Azipromazine Hydrochloride

Synthesis and Industrial Production

The industrial synthesis of β-Isothipendyl Hydrochloride Salt is detailed in patent CN102924484A, which outlines a continuous reaction process optimized for high purity (>99%) and yield (>70%) . The method involves three stages:

  • Reaction Setup:

    • Reactants: 1-Azaphenothiazine, sodium hydride, and anhydrous acetonitrile.

    • Conditions: Nitrogen atmosphere, 30°C for 1 hour, followed by steam-induced reflux (2 hours) .

  • Alkylation:

    • Introduction of 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine under reflux (3 hours).

    • Cooling to room temperature and filtration to remove insoluble byproducts .

  • Salt Formation:

    • Hydrogen chloride gas is introduced into the acetonitrile mother liquor, precipitating white crystals of β-Isothipendyl Hydrochloride.

    • Purification via centrifugation and ethanol washing yields the final product .

Advantages of the Method:

  • Eliminates intermediate isolation steps, reducing production time and costs.

  • Utilizes acetonitrile as a recyclable solvent, enhancing sustainability .

Pharmacological Applications

Antihistaminic Activity

β-Isothipendyl Hydrochloride functions as a potent histamine H1 receptor antagonist, making it effective in managing allergic reactions . Its isomer, α-Isothipendyl Hydrochloride, shares similar activity but differs in spatial orientation, affecting receptor binding affinity .

Physicochemical Properties and Stability

Solubility and Dissolution

Although solubility data for β-Isothipendyl Hydrochloride remains unreported , its hydrochloride salt form likely enhances water solubility compared to the free base. Patent US20090208579A1 highlights the importance of controlled dissolution in sustained-release formulations for basic drugs, which may apply to this compound . Key dissolution parameters include:

  • Acidic Conditions (0.1 N HCl): Dissolution rate ≤60% at 1 hour .

  • Phosphate Buffer (pH 6.8): Dissolution rate ratio (acidic/buffer) of 0.3–1.5 at 3 hours .

Thermal and Chemical Stability

The compound’s stability under ambient shipping conditions suggests robustness, though detailed degradation studies are lacking.

QuantityPrice (€)
10 mg274.00
50 mg1,199.00
100 mg1,875.00

Source: CymitQuimica

Future Research Directions

  • Solubility Optimization: Development of co-crystals or prodrugs to improve bioavailability.

  • Anticancer Mechanism Studies: Evaluation of β-Isothipendyl’s interaction with cancer cell pathways.

  • Formulation Advances: Exploration of matrix-type sustained-release systems to enhance therapeutic efficacy .

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